molecular formula C27H18N6O3 B11962358 (2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11962358
M. Wt: 474.5 g/mol
InChI Key: KLGUWAYEGFKLQT-BUHFOSPRSA-N
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Description

N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, cyano groups, and nitro-substituted aromatic compounds. The reaction conditions may involve:

    Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization reactions.

    Substitution Reactions: Introduction of the benzyl and cyano groups via nucleophilic substitution.

    Acrylamide Formation: Final step involving the formation of the acrylamide moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amine.

    Substitution: The benzyl and cyano groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is studied for its potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoxalines and acrylamide derivatives. Examples are:

    Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.

    Acrylamide Derivatives: Compounds with the acrylamide moiety but different aromatic or heterocyclic groups.

Uniqueness

N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H18N6O3

Molecular Weight

474.5 g/mol

IUPAC Name

(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C27H18N6O3/c28-16-21-25-27(30-23-12-5-4-11-22(23)29-25)32(17-19-7-2-1-3-8-19)26(21)31-24(34)14-13-18-9-6-10-20(15-18)33(35)36/h1-15H,17H2,(H,31,34)/b14-13+

InChI Key

KLGUWAYEGFKLQT-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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